molecular formula C26H22O8 B2749835 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate CAS No. 848687-27-4

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate

Cat. No. B2749835
CAS RN: 848687-27-4
M. Wt: 462.454
InChI Key: LISZFOKGPFLNNC-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate, also known as EPCOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPCOB is a synthetic compound that belongs to the class of coumarin derivatives.

Scientific Research Applications

Synthesis of Chromen-4-one Derivatives

A study demonstrates the regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives through a domino reaction involving internal alkynes and 2-methoxybenzoyl chlorides, employing a Friedel-Crafts acylation mechanism. This method yields a variety of chromen-4-one derivatives, highlighting the compound's potential in synthetic organic chemistry and material science due to its efficiency and versatility (Bam & Chalifoux, 2018).

Lignin Model Compound Degradation

Another research focus is on the oxidative degradation of non-phenolic β-O-4 lignin model dimers, like 1-(4-ethoxy-3-methoxyphenyl)-2-(2,6-dimethoxyphenoxy)ethanol, using a laccase-mediator system. This work contributes to understanding the enzymatic breakdown of lignin, a major component of plant biomass, which is crucial for developing sustainable biomass conversion technologies (Kawai et al., 2004).

Oxidation and Catalysis Research

Research on molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y demonstrates the application of such complexes as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This highlights the compound's relevance in catalysis, particularly in the context of green chemistry and the development of efficient, environmentally friendly catalysts (Ghorbanloo & Alamooti, 2017).

Antioxidant and Biological Activity Studies

Studies on methoxyphenols and dimethoxybenzenes, structural fragments of antioxidants and biologically active molecules, provide insights into the thermodynamic properties and hydrogen bonding capabilities of such compounds. This research contributes to pharmaceutical sciences, particularly in the design of new drugs and antioxidants (Varfolomeev et al., 2010).

properties

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c1-4-31-18-8-5-6-9-19(18)34-23-15-32-22-14-16(12-13-17(22)25(23)27)33-26(28)24-20(29-2)10-7-11-21(24)30-3/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISZFOKGPFLNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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